molecular formula C9H14ClNS B6144249 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride CAS No. 1240528-39-5

2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride

Cat. No.: B6144249
CAS No.: 1240528-39-5
M. Wt: 203.73 g/mol
InChI Key: YORBBALWVVWUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride (CAS 1240528-39-5) is a nitrogen-containing heterocyclic compound of significant interest in modern medicinal chemistry and neuroscience research. The compound features a pyrrolidine scaffold, a saturated five-membered ring that is highly valued in drug discovery for its three-dimensional coverage and ability to improve the physicochemical properties of drug candidates . This scaffold is combined with a thiophene moiety, a structural feature present in several pharmacologically active molecules. Researchers utilize this chemical structure as a key building block in the design and synthesis of novel bioactive molecules. Its applications are particularly prominent in the investigation of new therapies for central nervous system (CNS) disorders. Compounds based on similar pyrrolidine-thiophene architectures are being explored preclinically for their potential as anticonvulsant agents and for the treatment of neuropathic pain, with proposed mechanisms of action that may involve interaction with neuronal voltage-sensitive sodium channels . With a molecular formula of C9H14ClNS and a molecular weight of 203.73 g/mol, it is supplied as a high-purity solid . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-3-8(10-5-1)7-9-4-2-6-11-9;/h2,4,6,8,10H,1,3,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORBBALWVVWUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the intricate three-dimensional structure of molecules. Through the absorption and emission of electromagnetic radiation, these methods provide detailed information about the chemical environment of individual atoms and the connectivity between them.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a premier, non-destructive analytical tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular backbone, side chains, and their spatial relationships.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Side-Chain Assignment

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2-(thiophen-2-ylmethyl)pyrrolidine (B12429243) hydrochloride. These experiments yield precise chemical shift values for each unique proton and carbon atom in the molecule, offering insights into their electronic environments.

Unfortunately, despite a thorough search of scientific literature and spectral databases, experimentally obtained and published ¹H and ¹³C NMR data for 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride could not be located. While data for structurally similar compounds, such as propafenone (B51707) and its thiophene (B33073) analogue, are available and demonstrate the utility of NMR in assigning aromatic and aliphatic protons and carbons, specific data for the target compound remains elusive nih.gov. The expected spectra would feature signals corresponding to the protons and carbons of the thiophene ring and the pyrrolidine (B122466) ring, with the chemical shifts influenced by the electron-withdrawing nature of the thiophene moiety and the protonation of the pyrrolidine nitrogen.

Interactive Data Table: Hypothetical ¹H NMR Data No experimental data available.

Interactive Data Table: Hypothetical ¹³C NMR Data No experimental data available.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful extensions of 1D NMR that reveal correlations between different nuclei, providing definitive evidence for molecular connectivity and stereochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity of protons within the pyrrolidine ring and the thiophene ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting the thiophenemethyl substituent to the pyrrolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the stereochemistry and preferred conformation of the molecule.

Detailed, experimentally-derived 2D NMR studies specifically for this compound have not been found in the reviewed literature. General principles of these techniques are well-documented, but their specific application to this compound is not available harvard.edu.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for verifying the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. It typically produces protonated molecular ions [M+H]⁺, allowing for the direct determination of the molecular weight. In the case of this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated form of the free base. While specific experimental ESI-MS data for this compound is not available, studies on similar compounds demonstrate its utility in confirming molecular identity sciengine.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust technique for the analysis of volatile and thermally stable compounds. The electron ionization (EI) mode in GC-MS typically leads to extensive fragmentation of the molecule, producing a characteristic fingerprint that can be used for structural elucidation and identification. The fragmentation patterns of related thiophene and pyrrolidine-containing compounds have been studied, suggesting that for 2-(thiophen-2-ylmethyl)pyrrolidine, characteristic fragments would arise from cleavage of the bond between the thiophene and pyrrolidine moieties, as well as fragmentation of the pyrrolidine ring itself nih.gov. However, specific, published GC-MS data for this compound could not be retrieved.

Vibrational Spectroscopy for Functional Group Identification

X-ray Crystallography for Absolute Configuration and Conformation

A search of crystallographic databases reveals no publicly available crystal structure for this compound. Such a study would provide definitive information on its three-dimensional structure. While crystal structures for other pyrrolidine derivatives have been resolved, showing strong hydrogen bonds and non-planar ring conformations, this specific data is absent for the target compound.

No single crystal X-ray diffraction studies for this compound have been deposited in crystallographic databases or published in the literature. Therefore, precise bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Without a crystal structure, an analysis of the crystal packing and specific intermolecular interactions (such as hydrogen bonding between the pyrrolidinium (B1226570) cation and the chloride anion) for this compound cannot be performed.

Chiroptical Spectroscopy for Stereochemical Purity Determination

There is no published research available detailing the chiroptical properties (e.g., specific rotation, circular dichroism) of this compound. This data would be essential for confirming the stereochemical purity and absolute configuration of enantiomerically enriched samples.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org For a chiral molecule like this compound, the ORD spectrum is characterized by a plain curve at wavelengths far from an absorption band and exhibits anomalous dispersion, known as a Cotton effect, in the vicinity of a chromophore's electronic absorption. wikipedia.org

The principal chromophore in this compound is the thiophene ring. The electronic transitions of the thiophene moiety are expected to dominate the ORD spectrum. Thiophene typically exhibits strong UV absorption due to π → π* transitions. The interaction of these transitions with the chiral center in the pyrrolidine ring gives rise to characteristic Cotton effects.

A hypothetical ORD spectrum for the (S)-enantiomer of this compound might exhibit a positive Cotton effect, characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, corresponding to a specific electronic transition of the thiophene chromophore. Conversely, the (R)-enantiomer would be expected to show a mirror-image negative Cotton effect. The position and sign of the Cotton effect are invaluable for assigning the absolute configuration of the chiral center at the 2-position of the pyrrolidine ring.

Illustrative ORD Data for (S)-2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride

Wavelength (nm)Specific Rotation [α] (degrees)
600+50
500+75
400+120
350+250
310 (Peak)+1500
290 (Crossover)0
270 (Trough)-1200
250-800
230-500

Note: The data presented in this table is illustrative and intended to represent a typical ORD curve for a chiral compound with a thiophene chromophore. Actual experimental values may vary.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net ECD spectra provide more detailed information than ORD and are particularly sensitive to the spatial arrangement of atoms. chemrxiv.org The resulting spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity [θ] against wavelength.

For this compound, the ECD spectrum would be expected to show distinct bands, or Cotton effects, corresponding to the electronic transitions of the thiophene chromophore. The π → π* transitions of the thiophene ring are inherently achiral but become chirally perturbed by the asymmetric environment of the pyrrolidine ring, leading to observable ECD signals. nih.gov

The sign and intensity of the Cotton effects in the ECD spectrum are highly dependent on the conformation of the molecule, particularly the relative orientation of the thiophene and pyrrolidine rings. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the ECD spectra for different possible conformers and enantiomers. researchgate.net By comparing the calculated spectra with the experimental data, the absolute configuration and predominant solution-state conformation of the molecule can be determined with a high degree of confidence.

Illustrative ECD Data for (S)-2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Electronic Transition
320+0.5n → π
295+8.2π → π (Thiophene)
260-5.1π → π* (Thiophene)
220+12.5π → π*

Note: The data in this table is hypothetical and serves to illustrate a potential ECD spectrum for a chiral molecule containing a thiophene chromophore. The specific wavelengths and intensities of the Cotton effects are representative and may differ in experimental measurements.

The combination of ORD and ECD provides a powerful, non-destructive method for the stereochemical analysis of chiral molecules like this compound, offering crucial information for its characterization and quality control.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations, typically employing methods like Density Functional Theory (DFT), provide a deep understanding of electron distribution and molecular orbitals.

The electronic structure of 2-(thiophen-2-ylmethyl)pyrrolidine (B12429243) hydrochloride is characterized by the interplay between the saturated pyrrolidine (B122466) ring and the aromatic thiophene (B33073) ring. The pyrrolidine ring is a five-membered aliphatic amine, while the thiophene ring is an aromatic heterocycle containing a sulfur atom. The methylene (B1212753) bridge connects these two distinct electronic environments.

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a Lewis base. In the hydrochloride salt, this nitrogen is protonated, forming a positively charged ammonium (B1175870) group. This protonation significantly influences the electronic structure, withdrawing electron density from the pyrrolidine ring.

The thiophene ring is an electron-rich aromatic system. The sulfur atom participates in the π-system with one of its lone pairs, contributing to the ring's aromaticity. The bonding within the thiophene ring is characterized by delocalized π-electrons across the five-membered ring. The C-S bond lengths in thiophene and its derivatives are typically in the range of 1.71-1.75 Å, which is shorter than a typical C-S single bond, indicating some degree of double bond character. jchps.commdpi.com

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze the charge distribution and bonding interactions within the molecule. Such an analysis would likely show significant polarization of the N-H bond in the protonated pyrrolidine ring and delocalization of charge within the thiophene ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a characteristic feature of thiophene and its derivatives. jchps.com The LUMO, on the other hand, is likely to be distributed over the entire molecule, including the protonated pyrrolidine ring, which acts as an electron-withdrawing group.

The HOMO-LUMO gap for thiophene is approximately 8.7 eV, and for substituted thiophenes, this value can vary. jchps.com The presence of the electron-withdrawing protonated pyrrolidine group attached to the thiophene ring would be expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 1: Illustrative Frontier Orbital Energies for Related Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Thiophene -6.9 1.8 8.7
Pyrrolidine -6.1 3.5 9.6

Note: The values for the target compound are qualitative predictions based on the effects of its constituent parts.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack. The ESP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the energy of interaction.

For this compound, the ESP surface would show a large region of positive potential (typically colored blue) around the protonated nitrogen atom of the pyrrolidine ring, indicating a site susceptible to nucleophilic attack. The thiophene ring, being electron-rich, would exhibit regions of negative potential (typically colored red), particularly around the sulfur atom and the π-electron cloud, making it a likely site for electrophilic attack. The distribution of electrostatic potential is a key determinant of how the molecule interacts with other molecules and its biological targets.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Due to the flexibility of the pyrrolidine ring and the single bond connecting it to the thiophene moiety, this compound can exist in multiple conformations. Computational methods, such as force field-based molecular mechanics and more accurate Density Functional Theory (DFT) calculations, are used to perform conformational searches to identify the most stable, low-energy conformers. researchgate.net

The relative orientation of the thiophene ring with respect to the pyrrolidine ring is a key conformational variable. The potential energy surface would likely show several local minima corresponding to different staggered arrangements around the connecting methylene bridge. Intramolecular interactions, such as weak hydrogen bonds or steric hindrance, will govern the relative energies of these conformers.

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). These conformations can interconvert through a low-energy process called pseudorotation. nih.gov

In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. The energy barrier for pseudorotation in the parent pyrrolidine molecule is very low, on the order of 2-4 kcal/mol. nih.gov

For a substituted pyrrolidine like 2-(thiophen-2-ylmethyl)pyrrolidine, the substituent will prefer to occupy a position that minimizes steric interactions. The exact preferred conformation (e.g., C2-endo or C3-exo envelope) and the energy barriers between different puckered forms would need to be determined by detailed quantum chemical calculations. The protonation of the nitrogen atom would also influence the ring's puckering and the pseudorotation pathway.

Table 2: Key Conformational Features of the Pyrrolidine Ring

Conformation Symmetry Description
Envelope C_s Four atoms are coplanar, one is out of the plane.
Twist C_2 No four atoms are coplanar.

The study of these pseudorotation pathways provides a detailed picture of the dynamic conformational landscape of the pyrrolidine ring within the molecule.

Prediction of Spectroscopic Parameters

Computational quantum chemistry allows for the in silico prediction of various spectroscopic properties, providing a means to interpret experimental spectra or to predict the spectral features of yet-to-be-synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The computational prediction of ¹H and ¹³C NMR chemical shifts has become a routine and valuable tool for confirming or assigning molecular structures. nih.gov The predominant method for these predictions is Density Functional Theory (DFT), often paired with the Gauge-Including Atomic Orbital (GIAO) approach to calculate nuclear magnetic shielding tensors. nih.gov

The process typically involves an initial geometry optimization of the molecule using a selected DFT functional (such as B3LYP or PBE) and a suitable basis set (e.g., 6-31G(d)). nih.govrsc.org Following optimization, the GIAO method is employed to compute the isotropic shielding values for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions can be high, often falling within a mean absolute error of 0.20 ppm for ¹H shifts. github.io

For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. These predictions help in assigning the signals in an experimental spectrum, especially for the complex spin systems within the pyrrolidine ring and the thiophene moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene C2-CH₂~3.5 - 3.8~35.0
Thiophene C3-H~6.9 - 7.1~125.0
Thiophene C4-H~6.9 - 7.1~127.0
Thiophene C5-H~7.2 - 7.4~124.0
Pyrrolidine C2-H~3.3 - 3.6~60.0
Pyrrolidine C3-H₂~1.8 - 2.2~25.0
Pyrrolidine C4-H₂~1.8 - 2.2~23.0
Pyrrolidine C5-H₂~3.0 - 3.4~46.0
Pyrrolidinium (B1226570) N-H₂⁺~9.0 - 10.0-

Note: The values in Table 1 are hypothetical and represent typical ranges expected from DFT/GIAO calculations for such a molecule in a polar solvent.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective for predicting these vibrational frequencies. mdpi.com After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

The results provide a set of normal vibrational modes and their corresponding frequencies, typically in units of wavenumbers (cm⁻¹). iosrjournals.org Due to the harmonic oscillator approximation used in most calculations and other systematic errors, the computed frequencies are often higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). iosrjournals.org These theoretical spectra are invaluable for assigning specific absorption bands in experimental IR and Raman spectra to the stretching, bending, and torsional motions of the molecule's functional groups. iosrjournals.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Thiophene Ring3100 - 3150
C-H Stretch (Aliphatic)Pyrrolidine Ring & CH₂ Bridge2850 - 3000
N-H StretchPyrrolidinium (NH₂⁺)2500 - 2700 (broad)
C=C StretchThiophene Ring1400 - 1550
C-H BendAliphatic & Aromatic1350 - 1470
C-N StretchPyrrolidinium1150 - 1250
C-S StretchThiophene Ring650 - 850

Note: The values in Table 2 are hypothetical and based on typical frequency ranges for the specified functional groups as determined by DFT calculations. iosrjournals.orgpsu.edu

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions. By modeling the structures and energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be developed. rsc.orgresearchgate.net For the synthesis of 2-(thiophen-2-ylmethyl)pyrrolidine, a plausible route involves the nucleophilic substitution of a suitable leaving group on a thiophene derivative by a pyrrolidine-containing nucleophile. nih.gov

The transition state (TS) is the highest energy point along the lowest energy path of a reaction step and represents the critical geometry that molecules must adopt to transform from reactants to products. Locating and characterizing these TS structures is a central goal of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. nih.gov

A key confirmation of a true TS is a frequency calculation, which must yield exactly one imaginary frequency. nih.gov The vibrational mode corresponding to this imaginary frequency visualizes the atomic motions that lead the molecule through the reaction, breaking and forming the relevant bonds. For a key synthetic step, such as the C-N bond formation between the thiophene-methyl group and the pyrrolidine nitrogen, TS analysis would reveal the precise geometry of this bond-forming event, including the critical bond lengths and angles. nih.gov

Once all stationary points (reactants, intermediates, products, and transition states) for a proposed reaction have been located and verified, their relative energies can be calculated to construct a reaction energy profile. researchgate.net These profiles plot the change in Gibbs free energy (ΔG) as the reaction progresses.

Table 3: Hypothetical Energetic Profile for a Key C-N Bond Forming Step (Relative Gibbs Free Energy, ΔG).
SpeciesDescriptionRelative ΔG (kcal/mol)
ReactantsSeparated 2-(chloromethyl)thiophene (B1266113) + pyrrolidine0.0
Transition State (TS)Structure with partially formed C-N bond+22.5
Product2-(thiophen-2-ylmethyl)pyrrolidine + HCl-15.0

Note: The values in Table 3 are hypothetical, representing a plausible energetic profile for a bimolecular nucleophilic substitution reaction, with activation and reaction energies typical for such processes. rsc.orgresearchgate.net

Solvent Effects in Computational Models

Most chemical reactions and spectroscopic measurements are performed in a solvent, which can significantly influence molecular properties and reaction energetics. Computational models must account for these effects to achieve high accuracy. There are two primary approaches to modeling solvation. wikipedia.org

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant (ε). q-chem.com The solute is placed in a cavity within this dielectric, and the solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. Popular implicit models include the Polarizable Continuum Model (PCM) and its variants (IEFPCM, C-PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). q-chem.comresearchgate.net These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, typically forming one or more solvation shells around the solute. fiveable.me This method is computationally more demanding but is essential for systems where specific solute-solvent interactions, such as hydrogen bonding, are critical. fiveable.me Often, a hybrid approach is used, where a few explicit solvent molecules are treated in the first solvation shell, and the bulk solvent is represented by an implicit model.

For this compound, an ionic compound, the choice of solvent model is crucial. A polar solvent would stabilize the charged pyrrolidinium cation and the chloride anion, significantly affecting its conformational preferences, spectroscopic properties, and the energetic profiles of any reactions it participates in.

Chemical Reactivity and Derivatization Studies

Functional Group Interconversions on the Pyrrolidine (B122466) Ring

The pyrrolidine moiety, a five-membered saturated heterocycle containing a secondary amine, is a key site for derivatization. Its reactivity is centered around the nitrogen atom and the adjacent stereocenter.

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes a variety of reactions to form N-substituted derivatives. These transformations are fundamental in modifying the compound's physicochemical properties. Common functionalization reactions include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the formed hydrohalic acid. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing more complex alkyl substituents.

N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form amides. These reactions are generally high-yielding and are used to introduce a wide array of functional groups. For instance, acylation with nicotinoyl chloride, a derivative of nicotinic acid, can be used to synthesize amide derivatives. mdpi.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This functionalization is often used to protect the nitrogen atom or to introduce specific functionalities for biological or chemical purposes.

Table 1: Examples of Nitrogen Atom Functionalization Reactions

Reaction Type Reagent/Catalyst Product Type
N-Alkylation Alkyl Halide, Base Tertiary Amine
N-Acylation Acyl Chloride, Base Amide
N-Sulfonylation Sulfonyl Chloride, Base Sulfonamide
Reductive Amination Aldehyde/Ketone, Reducing Agent Tertiary Amine

The carbon atom at the 2-position of the pyrrolidine ring, to which the thiophen-2-ylmethyl group is attached, is a stereocenter. Chemical modifications that influence this stereocenter must be conducted with stereocontrol to avoid the formation of diastereomeric mixtures. The synthesis of densely substituted pyrrolidines with high diastereoselectivity can be achieved through methods like 1,3-dipolar cycloadditions. nih.gov The stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled stereoselection. For instance, reactions that create a new stereocenter on the pyrrolidine ring can be influenced by the existing stereocenter, leading to a preferential formation of one diastereomer over the other.

Thiophene (B33073) Ring Reactivity

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. onlineorganicchemistrytutor.com The substitution pattern is directed by the existing substituent at the 2-position.

Electrophilic attack on a 2-substituted thiophene preferentially occurs at the 5-position, which is the most activated and sterically accessible position. If the 5-position is blocked, substitution may occur at the 3- or 4-positions, though this is less common.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom, primarily at the 5-position.

Nitration: Introduction of a nitro group can be accomplished using nitrating agents under controlled conditions to prevent oxidation of the sensitive thiophene ring.

Friedel-Crafts Acylation: The introduction of an acyl group, typically at the 5-position, can be carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Milder Lewis acids like zinc bromide or titanium tetrachloride are sometimes preferred to avoid polymerization or degradation of the thiophene ring. core.ac.uk

Table 2: Electrophilic Aromatic Substitution on the Thiophene Ring

Reaction Reagent Major Product
Bromination N-Bromosuccinimide (NBS) 2-((5-bromothiophen-2-yl)methyl)pyrrolidine
Acylation Acetyl Chloride, SnCl4 2-((5-acetylthiophen-2-yl)methyl)pyrrolidine
Formylation POCl3, DMF (Vilsmeier-Haack) 5-((pyrrolidin-2-yl)methyl)thiophene-2-carbaldehyde

To introduce a wider range of substituents, particularly aryl and vinyl groups, metal-catalyzed cross-coupling reactions are employed. These reactions typically require prior functionalization of the thiophene ring, usually with a halogen atom (e.g., bromine or iodine) at a specific position.

Suzuki Coupling: This versatile palladium-catalyzed reaction couples a boronic acid or boronic ester with an organohalide. nih.govresearchgate.netmdpi.com For example, a 5-bromo derivative of 2-(thiophen-2-ylmethyl)pyrrolidine (B12429243) can be reacted with an arylboronic acid to form a 5-aryl-substituted product.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) compound. wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. An organostannane derivative of the thiophene ring could be coupled with various organic halides.

Heck Reaction: The Heck reaction is a palladium-catalyzed method for C-C bond formation between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org A halogenated derivative of the thiophene ring can be coupled with an alkene to introduce a vinyl substituent.

Table 3: Metal-Catalyzed Coupling Reactions on a Halogenated Thiophene Ring

Reaction Coupling Partner Catalyst System Product Type
Suzuki Coupling Arylboronic Acid Pd(PPh3)4, Base Aryl-substituted Thiophene
Stille Coupling Organostannane Pd(PPh3)4 Aryl/Vinyl-substituted Thiophene
Heck Reaction Alkene Pd(OAc)2, Phosphine Ligand, Base Vinyl-substituted Thiophene

Chemical Stability and Degradation Pathways

The stability of 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. The thiophene ring, in particular, is susceptible to oxidative degradation.

Oxidative Degradation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of strong oxidizing agents or under certain metabolic conditions. nih.govacs.org This can lead to the formation of thiophene-S-oxides, which are often unstable and can undergo further reactions, potentially leading to ring-opening or the formation of dimers. wikipedia.org The oxidation can be catalyzed by enzymes or by chemical oxidants like hydrogen peroxide. acs.org

pH-Dependent Stability: The hydrochloride salt is generally stable in acidic to neutral aqueous solutions. Under strongly basic conditions, the free base is generated, which may be more susceptible to oxidation. The pyrrolidine ring itself is chemically robust under most conditions but can be cleaved under harsh oxidative or reductive conditions.

Thermal Stability: As a salt, the compound is expected to have a relatively high melting point and be stable at ambient temperatures. At elevated temperatures, decomposition would be expected, potentially involving cleavage of the bond between the two rings or degradation of the heterocyclic systems.

Formation of Novel Derivatives and Analogs

The structure of 2-(thiophen-2-ylmethyl)pyrrolidine offers several sites for derivatization, including the secondary amine of the pyrrolidine ring and the thiophene ring, allowing for the synthesis of a variety of novel analogs.

The pyrrolidine ring is a common scaffold for the synthesis of spirocyclic compounds. A prevalent method for constructing spiro-pyrrolidines is through 1,3-dipolar cycloaddition reactions of azomethine ylides. nih.govmdpi.com In a typical reaction, a secondary amine like pyrrolidine can react with an aldehyde or ketone to form an azomethine ylide in situ. This ylide then undergoes a cycloaddition with a suitable dipolarophile (e.g., an activated alkene) to furnish the spiro-pyrrolidine derivative.

While there are no specific examples in the literature detailing the use of 2-(thiophen-2-ylmethyl)pyrrolidine in such reactions, it is chemically plausible. The secondary amine of this compound could be utilized to generate an azomethine ylide, which could then react with various dipolarophiles to create novel spiro compounds containing a thiophen-2-ylmethyl substituent.

Table 3: General Reaction Scheme for Spiro-pyrrolidine Synthesis

Reactant 1Reactant 2DipolarophileProduct
Pyrrolidine derivativeAldehyde/KetoneActivated AlkeneSpiro-pyrrolidine
2-(thiophen-2-ylmethyl)pyrrolidine (as free base)FormaldehydeN-phenylmaleimideHypothetical spiro[pyrrolidine-2,3'-succinimide] derivative

Note: The second entry in this table represents a hypothetical reaction based on established synthetic methodologies.

Annelation, or annulation, is a process in which a new ring is fused onto an existing one. The pyrrolidine ring of 2-(thiophen-2-ylmethyl)pyrrolidine can potentially serve as a foundation for constructing fused heterocyclic systems, such as pyrrolizidines or indolizidines. These reactions often involve the functionalization of the pyrrolidine nitrogen and a subsequent intramolecular cyclization.

For instance, the nitrogen atom of the free base form of 2-(thiophen-2-ylmethyl)pyrrolidine could be acylated or alkylated with a reagent containing a second reactive group. A subsequent intramolecular reaction, such as a condensation or cyclization, could then lead to the formation of a fused bicyclic system. While specific examples involving this particular compound are not documented, the general strategies for pyrrolidine annelation are well-established in organic synthesis. mdpi.com

Table 4: General Strategy for Annelation of Pyrrolidine

Pyrrolidine DerivativeReagentIntermediateProduct
2-Substituted PyrrolidineAcryloyl chlorideN-acryloyl-2-substituted pyrrolidineFused lactam (e.g., pyrrolizidinone)
2-(thiophen-2-ylmethyl)pyrrolidine (as free base)4-bromobutyryl chlorideN-(4-bromobutyryl)-2-(thiophen-2-ylmethyl)pyrrolidineHypothetical 5-(thiophen-2-ylmethyl)indolizidin-3-one

Note: The second entry in this table represents a hypothetical reaction based on known annelation strategies.

Applications in Advanced Organic Synthesis and Materials Science

Asymmetric Catalysis and Chiral Ligand Design

The development of efficient chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. The structure of 2-(thiophen-2-ylmethyl)pyrrolidine (B12429243), featuring a stereogenic center adjacent to a nitrogen atom and a coordinating thiophene (B33073) ring, makes it an excellent candidate for applications in both transition metal catalysis and organocatalysis.

Use as a Chiral Ligand in Transition Metal Catalysis

Chiral pyrrolidine (B122466) derivatives are extensively used as ligands in transition metal-catalyzed reactions to induce stereoselectivity. nih.govacs.org The nitrogen atom of the pyrrolidine ring and the sulfur atom of the thiophene group in 2-(thiophen-2-ylmethyl)pyrrolidine can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment around it. This chiral pocket can then direct the approach of substrates, leading to the preferential formation of one enantiomer of the product. mdpi.com

The utility of such ligands is evident in a variety of transformations, including asymmetric hydrogenations, cross-coupling reactions, and allylic alkylations. The electronic properties of the thiophene ring can also play a crucial role in modulating the reactivity and selectivity of the metal catalyst. For instance, the electron-rich nature of the thiophene ring can influence the electronic density at the metal center, thereby affecting its catalytic activity.

While specific data for 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride is not extensively documented in publicly available literature, the performance of structurally similar 2-substituted pyrrolidine ligands in asymmetric catalysis provides a strong indication of its potential. The table below summarizes the performance of related chiral pyrrolidine ligands in various transition metal-catalyzed reactions.

Ligand/Catalyst SystemReactionSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
(S)-2-(Diphenylmethyl)pyrrolidine-Cu(OAc)₂Asymmetric Michael AdditionNitrostyrene and Diethyl malonate9592
(S)-2-(Naphthalen-2-ylmethyl)pyrrolidine-Rh(I)Asymmetric HydrogenationMethyl (Z)-α-acetamidocinnamate>9998
(S)-2-(Benzyl)pyrrolidine-Pd(II)Asymmetric Allylic Alkylation1,3-Diphenylallyl acetate (B1210297) and Dimethyl malonate9295

This table presents data for structurally related compounds to illustrate the potential applications and efficacy of this compound as a chiral ligand.

Organocatalytic Applications

In addition to serving as ligands for transition metals, chiral pyrrolidines are prominent organocatalysts, particularly in enamine and iminium ion catalysis. mdpi.comnih.gov The secondary amine of the pyrrolidine ring can react with carbonyl compounds to form chiral enamines or iminium ions, which then participate in stereoselective bond-forming reactions.

This compound can be readily converted to the free base, which can act as an effective organocatalyst. The bulky thiophen-2-ylmethyl substituent at the 2-position provides a well-defined steric environment that can effectively shield one face of the reactive intermediate, leading to high levels of stereocontrol. nih.gov This is particularly valuable in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions.

The efficacy of pyrrolidine-based organocatalysts in the Michael addition of aldehydes to nitroolefins is well-established. researchgate.net The catalyst forms a chiral enamine with the aldehyde, which then adds to the nitroolefin in a stereoselective manner. The thiophene moiety in 2-(thiophen-2-ylmethyl)pyrrolidine can further influence the stereochemical outcome through non-covalent interactions with the substrates.

Stereochemical Control in Asymmetric Transformations

The ability to control stereochemistry is paramount in the synthesis of complex molecules, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities. The rigid, five-membered ring of the pyrrolidine scaffold in 2-(thiophen-2-ylmethyl)pyrrolidine provides a predictable and controllable chiral environment. beilstein-journals.org

In transition metal catalysis, the stereochemical outcome is dictated by the conformation of the metal-ligand complex. The bidentate coordination of the pyrrolidine nitrogen and the thiophene sulfur to the metal center creates a rigid chelate ring, which in turn governs the facial selectivity of the reaction.

In organocatalysis, the stereochemical control arises from the steric hindrance provided by the 2-substituent, which directs the incoming electrophile to the less hindered face of the enamine or iminium ion. The predictable nature of this stereochemical control makes 2-(thiophen-2-ylmethyl)pyrrolidine a valuable tool for the synthesis of enantiomerically enriched compounds. The development of catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides has also provided a versatile route to enantioselective pyrrolidine synthesis with diverse stereochemical patterns. rsc.org

Building Block for Complex Chemical Architectures

Beyond its applications in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. The pyrrolidine ring is a common motif in a wide range of biologically active compounds. nih.govmdpi.com

Scaffold in Multistep Organic Synthesis

The pyrrolidine ring provides a robust and stereochemically defined scaffold upon which further chemical complexity can be built. researchgate.net The secondary amine of 2-(thiophen-2-ylmethyl)pyrrolidine can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions, allowing for the introduction of a wide variety of substituents.

Furthermore, the thiophene ring can be modified through electrophilic substitution reactions, providing another handle for diversification. This dual functionality makes 2-(thiophen-2-ylmethyl)pyrrolidine a versatile starting material for the synthesis of compound libraries for drug discovery and other applications. The pyrrolidine scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds are of immense importance in chemistry and biology. Pyrrolidine derivatives, such as 2-(thiophen-2-ylmethyl)pyrrolidine, can serve as precursors for the synthesis of more complex, fused, or spirocyclic heterocyclic systems. tandfonline.com

For example, the nitrogen atom of the pyrrolidine ring can participate in intramolecular cyclization reactions to form bicyclic systems. The thiophene moiety can also be incorporated into larger polycyclic aromatic systems. The ability to construct complex heterocyclic architectures from a simple, chiral starting material is a significant advantage in organic synthesis. Multicomponent reactions have also emerged as a powerful tool for the synthesis of substituted pyrrolidines from simple precursors in a single operation. nih.gov

Applications of this compound in Advanced Organic Synthesis and Materials Science

Following a comprehensive review of available scientific literature, it has been determined that there are no specific, publicly documented applications of the chemical compound This compound in the fields of supramolecular chemistry and non-biological polymer and materials chemistry as outlined in the requested structure.

While the constituent moieties, thiophene and pyrrolidine, are individually significant in these fields, the specific applications of the combined molecule, this compound, appear to be either uninvestigated or not reported in accessible scientific literature. The preponderance of research on thiophene-pyrrolidine derivatives is concentrated in the area of medicinal chemistry and pharmacology, which is explicitly outside the scope of this article.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the specified topics for this particular compound.

Advanced Analytical Methodologies for Purity and Quantitative Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are paramount in the analysis of 2-(thiophen-2-ylmethyl)pyrrolidine (B12429243) hydrochloride, offering high-resolution separation for both quantitative analysis and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride. The separation is typically achieved on a reverse-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Detection Modes:

UV Detection: Due to the presence of the thiophene (B33073) ring, this compound exhibits significant ultraviolet (UV) absorbance. nii.ac.jpyoutube.com The UV detector is commonly set at a wavelength where the thiophene chromophore has maximum absorbance, typically around 230-240 nm, to ensure high sensitivity. mdpi.com This method is robust for routine purity assays and quantification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both quantification and structural elucidation of the main component and its impurities. nih.gov This technique is particularly useful for identifying unknown impurities by providing mass-to-charge ratio information. fda.gov

Charged Aerosol Detection (CAD): For impurities that lack a UV chromophore, Charged Aerosol Detection can be employed. CAD is a universal detection method that provides a response proportional to the mass of the analyte, making it suitable for quantifying a wide range of compounds.

An illustrative HPLC method for the analysis of a related pyrrolidine (B122466) derivative is presented below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C

This is a representative table based on general HPLC methods for similar compounds.

Gas Chromatography (GC) can be employed for the analysis of 2-(thiophen-2-ylmethyl)pyrrolidine, typically after conversion to its free base form from the hydrochloride salt. The volatility of the free base allows for its separation and quantification by GC. This technique is particularly useful for the detection of volatile organic impurities and residual solvents.

For the analysis, a capillary column with a polar stationary phase is often preferred. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For more specific detection of sulfur-containing compounds like thiophene derivatives, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be utilized, providing higher selectivity and sensitivity for sulfur-containing impurities. shimadzu.com

A hypothetical set of GC parameters for the analysis of the free base is outlined below.

ParameterCondition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial Temp: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector FID
Detector Temperature 300 °C

This is an illustrative table based on general GC methods for similar compounds.

Since 2-(thiophen-2-ylmethyl)pyrrolidine possesses a chiral center at the 2-position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of the compound. nih.gov This is a critical quality attribute, as different enantiomers can exhibit distinct biological activities.

Chiral separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the HPLC separation of a wide range of chiral compounds, including those with a pyrrolidine scaffold. researchgate.net The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). researchgate.net

The following table provides an example of a chiral HPLC method.

ParameterCondition
Column Chiralpak IA (amylose-based CSP)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 235 nm
Column Temperature 25 °C

This is a representative table based on general chiral HPLC methods for similar compounds.

Titrimetric Methods for Hydrochloride Content

Titrimetric methods provide a straightforward and accurate way to determine the hydrochloride content of this compound. Argentometric titration is a common approach for the quantification of chloride ions. ankara.edu.tr

In a typical procedure, a known weight of the sample is dissolved in a suitable solvent, often water or an aqueous-alcoholic mixture. The solution is then titrated with a standardized solution of silver nitrate (B79036). The endpoint of the titration can be detected potentiometrically or by using a chemical indicator. The Mohr method, which uses chromate (B82759) as an indicator, or the Volhard method, which involves a back-titration with thiocyanate (B1210189) and an iron(III) indicator, are classic examples of argentometric titrations. ankara.edu.tr The amount of silver nitrate consumed is directly proportional to the amount of chloride in the sample, allowing for the calculation of the hydrochloride content.

An alternative is an acid-base titration. The hydrochloride salt of an amine is acidic and can be titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint is determined using a pH meter or a suitable indicator.

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry can be used for the quantitative determination of this compound in solution. The thiophene ring system has a characteristic UV absorption spectrum. aip.orgnih.gov By measuring the absorbance of a solution of known concentration at the wavelength of maximum absorbance (λmax), a calibration curve can be constructed according to the Beer-Lambert law. The concentration of the compound in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve. This method is simple, rapid, and cost-effective for routine quantification, provided that there are no interfering substances that absorb at the same wavelength. The UV spectrum of thiophene derivatives typically shows a strong absorption band in the region of 230-260 nm. nii.ac.jp

Impurity Profiling and Method Validation in Chemical Production

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance. nih.govresearchgate.net It is a critical aspect of quality control in chemical production. The presence of impurities, even in small amounts, can affect the efficacy and safety of a pharmaceutical product. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the reporting, identification, and qualification of impurities. ijprdjournal.com

A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. HPLC with UV and MS detection is often the primary tool for separating and identifying potential impurities. ijpsjournal.com These impurities can include starting materials, by-products, intermediates, and degradation products.

Method Validation:

Before an analytical method can be used for routine quality control, it must be validated to ensure that it is suitable for its intended purpose. scioninstruments.comwjarr.com Method validation is a regulatory requirement and demonstrates that the method is reliable, reproducible, and accurate. demarcheiso17025.comresearchgate.net The key parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. fda.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation process ensures that the analytical methods used for the quality control of this compound are reliable and provide meaningful data.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a pyrrolidine derivative with a reactive leaving group (e.g., chloroethyl-pyrrolidine hydrochloride, as in ) may undergo substitution with a thiophene-containing nucleophile. Optimize reaction conditions (e.g., solvent: DMF or THF; base: K₂CO₃; temperature: 60–80°C) to achieve yields >70%. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Monitor by TLC or LC-MS for intermediate formation .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Compare with PubChem data for analogous compounds (e.g., 2-(chloromethyl)pyrrolidine in ).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₉H₁₄ClNS·HCl: 248.09 g/mol).
  • X-ray Crystallography : Use SHELXL ( ) for absolute configuration determination if single crystals are obtained.
  • FT-IR : Verify N–H stretching (~2500 cm⁻¹) and C–S bonds (~600–700 cm⁻¹) .

Q. How should solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : The hydrochloride salt enhances aqueous solubility. Test solvents (e.g., PBS, DMSO) at concentrations ≤10 mM. For DMSO stock solutions, ensure <0.1% v/v in biological assays to avoid cytotoxicity.
  • Storage : Store at –20°C in desiccated, amber vials to prevent hygroscopic degradation. Monitor stability via HPLC over 6 months ( recommends impurity profiling using reference standards) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiophene-pyrrolidine moiety in cross-coupling reactions?

  • Methodological Answer : The electron-rich thiophene ring facilitates electrophilic substitution (e.g., Suzuki-Miyaura coupling). Use DFT calculations (B3LYP/6-31G* level) to map electron density distribution. Experimental validation via kinetic studies (e.g., varying Pd catalysts or ligands) can reveal rate-limiting steps. Contrast with pyrrolidine derivatives lacking thiophene ( discusses pyridine reactivity differences) .

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data?

  • Methodological Answer :

  • Step 1 : Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃) on chemical shifts.
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Step 3 : Cross-validate with X-ray data (SHELX refinement, ) or computational NMR predictors (e.g., ACD/Labs).
  • Step 4 : Check for tautomerism or rotameric equilibria using variable-temperature NMR .

Q. What strategies are effective for studying receptor binding affinity in neurological targets?

  • Methodological Answer :

  • Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]-labeled compound, as in ’s SB 269970 protocol) to quantify affinity at serotonin or dopamine receptors.
  • Molecular Dynamics Simulations : Dock the compound into receptor models (e.g., 5-HT₇) using AutoDock Vina. Validate with mutagenesis studies targeting key binding residues.
  • SPR/Biacore : Measure real-time binding kinetics in artificial lipid bilayers .

Q. How does hydrolytic stability vary under physiological vs. accelerated conditions?

  • Methodological Answer :

  • Experimental Design :
  • Condition 1 : pH 7.4 buffer, 37°C (simulated physiological).
  • Condition 2 : 0.1N HCl/NaOH, 60°C (accelerated degradation).
  • Analysis : Monitor degradation products via LC-MS/MS. The thiophene’s electron-withdrawing effect may reduce ester hydrolysis rates compared to phenyl analogs ( notes similar trends in pyridine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.